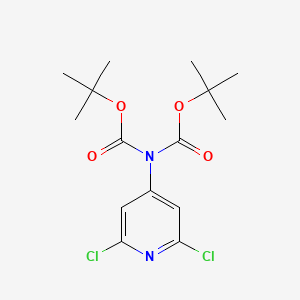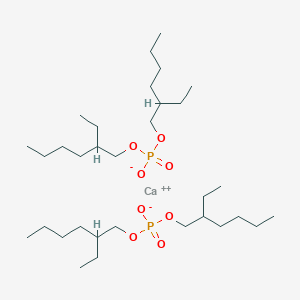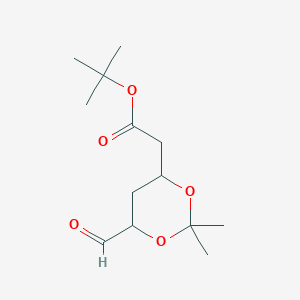
2-(6-Methylpyridin-2-yloxy)ethanol
Vue d'ensemble
Description
2-(6-Methylpyridin-2-yloxy)ethanol is a chemical compound with the molecular formula C8H11NO2 . It is related to 2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol and 2-(6-methyl-2-pyridinyl)ethanol .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of this compound is 153.18 .
Applications De Recherche Scientifique
Polymer Synthesis Applications
One study demonstrates the use of aminoalcohols, related to 2-(6-Methylpyridin-2-yloxy)ethanol, as initiators in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine. This process enables the synthesis of polymers with precise control over molar masses and chain-end functionality, opening new avenues for creating functionalized polymers with specific properties (Bakkali-Hassani et al., 2018).
Chemical Synthesis and Catalysis
In chemical synthesis, compounds structurally similar to this compound have been employed in novel domino reactions. For instance, a study highlights the synthesis of medicinally relevant 4-pyridinyl-2-amino-4H-chromene scaffolds through a domino reaction involving salicylaldehyde, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one. This method provides a fast, efficient route to synthesize complex molecules that are potentially useful in biomedical applications (Elinson et al., 2017).
Materials Science
Research into materials science has also benefited from compounds related to this compound. A study on the synthesis and molecular structure of intermediates obtained from condensation reactions of 2-picoline and benzaldehyde without catalysts or solvents reveals insights into the stability and hydrogen bonding of the resulting compounds. Such insights are crucial for designing materials with desired properties, such as stability and reactivity (Percino et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-(6-Methylpyridin-2-yloxy)ethanol is the Hyperpolarization-Activated Cation Current (Ih) in midbrain dopamine neurons . This current is known to contribute to the pacemaker firing of dopamine neurons .
Mode of Action
This compound interacts with its targets by stimulating the firing activity of midbrain dopamine (DA) neurons, leading to enhanced dopaminergic transmission in the mesolimbic system . Ethanol has been shown to directly enhance the intrinsic pacemaker activity of DA neurons .
Biochemical Pathways
The affected pathway is the dopaminergic transmission in the mesolimbic system . The hyperpolarization-activated cation current (Ih) plays a significant role in this pathway .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in the spontaneous firing frequency of DA neurons . This effect is reversible and is accompanied by a shift in the voltage dependence of Ih activation to more depolarized potentials and an increase in the maximum Ih conductance .
Propriétés
IUPAC Name |
2-(6-methylpyridin-2-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7-3-2-4-8(9-7)11-6-5-10/h2-4,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXUPYMFLZWELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3077039.png)
![4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B3077040.png)

![4-[2-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077054.png)


![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B3077077.png)


![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.0(2,7)]tetradeca-1(9),2(7),3,5-tetraen-3-ol](/img/structure/B3077099.png)
![1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077123.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077131.png)
![1-[(3-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077138.png)